1-(4-Chlorophenyl)ethane-1,2-diol
Description
Contextualization within Organic Chemistry and Related Disciplines
1-(4-Chlorophenyl)ethane-1,2-diol, a vicinal diol (glycol), holds a significant position within organic chemistry. Structurally, it is an ethane-1,2-diol molecule substituted with a 4-chlorophenyl group at one of the carbon atoms. This substitution imparts specific properties and reactivity to the molecule. The presence of a chlorine atom on the phenyl ring and two hydroxyl groups makes it a functionalized aromatic compound of interest in several sub-disciplines.
Its core relevance lies in the field of stereochemistry. The carbon atom bonded to both the phenyl ring and a hydroxyl group is a stereocenter, meaning this compound can exist as a pair of enantiomers: (R)-1-(4-chlorophenyl)ethane-1,2-diol and (S)-1-(4-chlorophenyl)ethane-1,2-diol. biosynth.comsigmaaldrich.com These chiral molecules are valuable as enantiopure building blocks, or synthons, in asymmetric synthesis, a critical area focused on creating specific stereoisomers of target molecules, which is particularly important in pharmaceutical and materials science. The precursor, 4-chlorostyrene (B41422), is used in the production of polychlorostyrene, a polymer with notable heat distortion and flame-retardant properties, placing the diol within the broader context of polymer and materials chemistry. nih.gov
Historical Perspective of this compound Research
Direct historical accounts detailing the initial discovery and research of this compound are not extensively documented in readily available literature. However, its research history is intrinsically linked to the development of its synthetic precursors and the evolution of key organic reactions. The primary starting material for its synthesis, 4-chlorostyrene, is a commercially produced monomer derived from p-chloroethylbenzene. nih.gov Research and synthesis methods for styrenes and their derivatives have been established since at least the mid-20th century. chemicalbook.com
The most significant historical context for research into chiral this compound is the development of asymmetric dihydroxylation reactions. These powerful transformations, which convert alkenes into chiral diols, gained prominence in the latter half of the 20th century. The ability to synthesize specific enantiomers of diols like this compound with high enantioselectivity opened the door to their use in advanced organic synthesis. Consequently, the research trajectory of this compound has followed the advancements in catalytic asymmetric transformations.
Significance of this compound in Chemical Synthesis and Transformation Studies
The significance of this compound stems from its dual role as both a product of important chemical transformations and a versatile intermediate for further synthesis.
Its formation via the dihydroxylation of 4-chlorostyrene is a textbook example of an alkene oxidation reaction. Modern research often focuses on achieving this transformation with high levels of enantioselectivity through catalytic processes. nih.gov For instance, platinum-catalyzed enantioselective diboration of conjugated dienes, followed by oxidation, represents an advanced strategy for producing chiral diols, highlighting the ongoing effort to refine synthetic routes to such compounds. nih.gov
As a synthetic intermediate, its value is most pronounced in its chiral forms. The (1R)-enantiomer of this compound has been identified as an effective enantioselective reagent for the hydrolysis of epoxides, such as styrene (B11656) oxide. biosynth.com Furthermore, the compound serves as a substrate in bioconversion processes, where recombinant bacteria can be used to produce other valuable enantiopure molecules. biosynth.com The two hydroxyl groups offer reactive sites for a wide array of subsequent chemical modifications, allowing for its incorporation into more complex molecular architectures.
Overview of Current Research Landscape for this compound
The current research landscape for this compound and related structures continues to be active, primarily focusing on the realms of asymmetric synthesis and catalysis. Researchers are exploring new and more efficient catalytic systems to produce this diol and its analogues with near-perfect enantiomeric purity. nih.gov These studies are part of a broader objective to develop robust methodologies for creating functionalized, axially chiral scaffolds that can serve as privileged ligands or catalysts in other asymmetric reactions. nih.gov
The compound and its precursors are also used in fundamental studies of reaction mechanisms. For example, 4-chlorostyrene is employed in investigations of regioselectivity in cationic Heck reactions. chemicalbook.com The diol itself is a useful substrate for probing the enantioselectivity of enzymatic and chemo-catalytic processes. biosynth.com Its well-defined structure and properties, cataloged in various chemical databases, provide a solid foundation for these ongoing investigations. nih.govchemspider.comuni.lu
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 7477-64-7 | nih.gov |
| Molecular Formula | C₈H₉ClO₂ | nih.gov |
| Molecular Weight | 172.61 g/mol | nih.gov |
| Melting Point | 79-81 °C | sigmaaldrich.com |
| InChIKey | QIVMDIMEYSDOSD-UHFFFAOYSA-N | nih.gov |
Table 2: Key Synthetic Precursors and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Role/Relation | Source(s) |
| 4-Chlorostyrene | 1073-67-2 | C₈H₇Cl | Primary synthetic precursor to this compound via dihydroxylation. | nih.govchemicalbook.com |
| 4-Chlorostyrene oxide | 2788-86-5 | C₈H₇ClO | An epoxide related to the diol; can be hydrolyzed to form the diol. | biosynth.comnih.gov |
| p-Chloroethylbenzene | 622-97-9 | C₈H₉Cl | Industrial precursor to 4-chlorostyrene via oxidation. | nih.gov |
| 4'-Chloroacetophenone | 99-91-2 | C₈H₇ClO | A starting material in some laboratory syntheses of 4-chlorostyrene derivatives. | orgsyn.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVMDIMEYSDOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299928 | |
| Record name | 1-(4-Chlorophenyl)-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299928 | |
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Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7477-64-7 | |
| Record name | 1-(4-Chlorophenyl)-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7477-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(4-Chlorophenyl)ethane-1,2-diol | |
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| Record name | NSC400872 | |
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| Record name | 1-(4-Chlorophenyl)-1,2-ethanediol | |
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| Record name | 1-(4-chlorophenyl)ethane-1,2-diol | |
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Synthetic Methodologies for 1 4 Chlorophenyl Ethane 1,2 Diol
Established Synthetic Routes to 1-(4-Chlorophenyl)ethane-1,2-diol
Established methods for the synthesis of this compound primarily revolve around the dihydroxylation of 4-chlorostyrene (B41422) or the hydrolysis of its corresponding epoxide. These routes have been refined over the years to control stereochemistry and improve yields.
Stereoselective and Stereospecific Synthesis of this compound
The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Stereoselective and stereospecific methods are employed to produce specific enantiomers or diastereomers.
A prominent method for the enantioselective synthesis of vicinal diols from alkenes is the Sharpless asymmetric dihydroxylation . This reaction utilizes osmium tetroxide in catalytic amounts, a stoichiometric reoxidant, and a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.org The choice of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based ligands determines which enantiomer of the diol is formed. wikipedia.org For 4-chlorostyrene, this method can produce either (R)- or (S)-1-(4-chlorophenyl)ethane-1,2-diol with high enantiomeric excess. The reaction is known for its broad applicability and predictable stereochemical outcome. york.ac.uk
Another approach to stereocontrolled synthesis involves the stereospecific opening of epoxides . The synthesis of oligosaccharides from vinyl epoxides has demonstrated that the configuration of the resulting diol is directly dependent on the stereochemistry of the starting epoxide. nih.gov This principle can be applied to the synthesis of this compound, where the hydrolysis of enantiopure (R)- or (S)-4-chlorostyrene oxide would yield the corresponding (R)- or (S)-diol in a stereospecific manner.
The following table summarizes key aspects of stereoselective methods applicable to the synthesis of this compound.
| Method | Reagents | Key Feature | Outcome for 4-Chlorostyrene |
| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), Reoxidant (e.g., K₃[Fe(CN)₆]), Chiral Ligand (e.g., (DHQD)₂-PHAL) | Enantioselective syn-dihydroxylation | High enantiomeric excess of a specific diol enantiomer |
| Epoxide Hydrolysis | Enantiopure 4-chlorostyrene oxide, Acid or Base catalyst | Stereospecific anti-dihydroxylation | Formation of the corresponding enantiopure diol |
Chemoenzymatic Synthesis Approaches for this compound
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis, offering a powerful tool for producing enantiopure compounds. For this compound, the focus has been on the enzymatic hydrolysis of racemic 4-chlorostyrene oxide.
A significant advancement in this area is the use of a pair of epoxide hydrolases for the enantioconvergent hydrolysis of racemic p-chlorostyrene oxide (rac-pCSO). nih.gov This bienzymatic system, employing a mutant from Phaseolus vulgaris EH1 and a mutant from Rhodotorula paludigena RpEH, can achieve a high yield and enantiomeric excess of (R)-p-chlorophenyl-1,2-ethanediol. nih.gov In a notable example, this method completely hydrolyzed 300 mM of rac-pCSO within 5 hours, yielding (R)-p-chlorophenyl-1,2-ethanediol with an 87.8% enantiomeric excess and a 93.4% yield. nih.gov
Kinetic resolution of rac-p-chlorostyrene oxide has also been achieved using a putative epoxide hydrolase from Solanum lycopersicum (SlEH2). researchgate.net This enzyme demonstrated high activity and enantioselectivity, enabling the production of enantiopure (S)-p-chlorostyrene oxide and the corresponding (R)-diol.
The table below details the findings from a study on the bi-enzymatic hydrolysis of racemic p-chlorostyrene oxide. nih.gov
| E. coli/pveh1z4x4-59 to E. coli/rpehF361V Weight Ratio | Conversion (%) | Enantiomeric Excess of (R)-pCPED (%) | Yield (%) |
|---|---|---|---|
| 200:1 | >99 | 82.2 | 89.1 |
| 20:1 | >99 | 87.8 | 93.4 |
| 200:40 | >99 | 87.5 | 92.8 |
Catalytic Methods in this compound Synthesis
Beyond the Sharpless reaction, other catalytic systems have been developed for the dihydroxylation of alkenes, which are applicable to the synthesis of this compound.
Osmium-catalyzed dihydroxylation remains a cornerstone in the synthesis of cis-diols. masterorganicchemistry.com The Upjohn dihydroxylation utilizes a catalytic amount of osmium tetroxide with a stoichiometric amount of an oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org A more cost-effective and environmentally conscious approach employs bleach (sodium hypochlorite) as the terminal oxidant, which has been shown to be effective for various olefins, yielding the corresponding cis-1,2-diols with good chemo- and enantioselectivities under optimized pH conditions. organic-chemistry.org
Non-osmium-based catalytic systems have also been explored. A notable example is the use of in-situ generated manganese oxide (MnₓOᵧ) nanoaggregates from the reaction of potassium permanganate (B83412) (KMnO₄) with hydrogen peroxide (H₂O₂). rsc.orgrsc.org This system provides a practical and greener route to vicinal cis-diols from various olefins. rsc.org
Novel and Emerging Synthetic Strategies for this compound
Recent research in chemical synthesis has emphasized the development of more sustainable and efficient methodologies. These principles are being applied to the production of this compound through green chemistry and flow chemistry approaches.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this translates to using safer reagents, renewable feedstocks, and more environmentally benign reaction conditions.
One green approach involves the on-demand generation of ammonium (B1175870) caroate (peroxymonosulfate) for the dihydroxylation of alkenes. rsc.org This method avoids the storage and handling of potentially hazardous oxidants. The process has been demonstrated to be effective for the dihydroxylation of various styrenes. rsc.org Another green method for the synthesis of vicinal cis-diols utilizes a KMnO₄/H₂O₂ system, which is catalyzed by in situ generated MnₓOᵧ nanoaggregates in an aqueous medium, presenting a more environmentally friendly alternative to heavy metal catalysts. rsc.org
The following table highlights green chemistry approaches applicable to the synthesis of diols from styrenes.
| Green Chemistry Approach | Reagents/Catalyst | Key Advantage |
| On-demand Oxidant Generation | (NH₄)₂S₂O₈ (electrochemically generated) | Avoids handling of hazardous oxidants |
| In-situ Generated Catalyst | KMnO₄/H₂O₂ | Utilizes a greener catalytic system in an aqueous medium |
| Bleach as Oxidant | OsO₄ (catalytic), NaOCl | Cost-effective and produces less harmful byproducts |
Flow Chemistry Applications for this compound Production
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. While specific examples for the flow synthesis of this compound are not extensively documented, the principles have been applied to the synthesis of related compounds and key reaction steps.
The dihydroxylation of styrenes has been successfully performed in flow reactors . rsc.orgresearchgate.net For instance, an integrated continuous biphasic oxidation process has been studied for the dihydroxylation of styrene (B11656) using an electrochemically generated oxidant in an oscillatory flow reactor (OFR). researchgate.net This setup improves mass transfer in the biphasic system. researchgate.net Furthermore, the synthesis of γ-arylamines from styrenes has been demonstrated on a multigram scale in continuous flow, showcasing the scalability of reactions involving styrene derivatives. nih.gov These examples strongly suggest that the synthesis of this compound via the dihydroxylation of 4-chlorostyrene is highly amenable to a continuous flow process, which could lead to more efficient and safer industrial production.
Optimization of Reaction Conditions for this compound Synthesis
The efficiency, yield, and enantioselectivity of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Detailed research has been conducted to fine-tune these parameters for various synthetic methodologies.
For the Sharpless asymmetric dihydroxylation , several factors are known to influence the outcome. The reaction is typically carried out at low temperatures, often 0 °C, to enhance enantioselectivity. harvard.edu The concentration of the olefin substrate is critical; high concentrations can lead to a competing, non-enantioselective reaction pathway, thereby reducing the enantiomeric excess of the product. organic-chemistry.org The addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) has been identified as a way to accelerate the catalytic cycle and improve the efficiency of the reaction for certain substrates. wikipedia.orgchem-station.com The choice of solvent system, usually a mixture of t-butanol and water, and maintaining a stable, slightly basic pH are also crucial for optimal performance. organic-chemistry.orgharvard.edu
In the context of the enantioconvergent hydrolysis of rac-pCSO , a study focusing on the gram-scale synthesis of (R)-1-(4-chlorophenyl)ethane-1,2-diol ((R)-pCPED) has detailed the optimization of several key parameters. nih.gov The research utilized two epoxide hydrolase mutants, PvEH1Z4X4-59 and RpEHF361V, expressed in E. coli. nih.gov The optimization process involved adjusting the ratio of the two biocatalysts, the substrate addition method, and the reaction temperature.
The optimal conditions were determined to be a cell weight ratio of 20:1 for E. coli/pveh1z4x4-59 to E. coli/rpeh F361V, employing a simultaneous addition of both cell types. nih.gov The reaction temperature was optimized to 25°C. nih.gov These conditions were tested in a 100 ml system containing a phosphate (B84403) buffer (100 mM, pH 7.0) with 4% (v/v) Tween-20 as a co-solvent to manage the high substrate concentration of 300 mM rac-pCSO. nih.gov
Under these optimized conditions, the complete hydrolysis of the substrate was achieved within 5 hours. nih.gov The process yielded (R)-pCPED with a high enantiomeric excess (ee) of 87.8% and a product yield of 93.4%. nih.gov The space-time yield (STY), a measure of process efficiency, was calculated to be 8.63 g/L/h. nih.gov
Table 1: Optimized Reaction Conditions for Enantioconvergent Hydrolysis of rac-pCSO
This detailed optimization provides an efficient strategy for the large-scale industrial preparation of chiral vicinal diols like (R)-1-(4-chlorophenyl)ethane-1,2-diol. nih.gov
Table of Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | pCPED |
| 4-Chlorostyrene | |
| (R)-1-(4-Chlorophenyl)ethane-1,2-diol | (R)-pCPED |
| Racemic 4-chlorostyrene oxide | rac-pCSO |
| Osmium tetroxide | OsO₄ |
| Potassium ferricyanide | K₃Fe(CN)₆ |
| N-methylmorpholine N-oxide | NMO |
| Dihydroquinine | DHQ |
| Dihydroquinidine | DHQD |
| Methanesulfonamide | CH₃SO₂NH₂ |
Chemical Reactivity and Transformation Mechanisms of 1 4 Chlorophenyl Ethane 1,2 Diol
Reaction Pathways Involving the Vicinal Diol Moiety of 1-(4-Chlorophenyl)ethane-1,2-diol
The vicinal diol (or glycol) is a highly functionalized structural motif that can undergo a variety of transformations, including oxidation, reduction, and derivatization.
Oxidation Reactions and Mechanisms of this compound
The oxidative cleavage of vicinal diols is a well-established and efficient reaction in organic synthesis. Reagents such as periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄) are highly selective for the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. libretexts.orgucalgary.ca
In the case of this compound, this oxidation results in the formation of two carbonyl compounds: 4-chlorobenzaldehyde (B46862) and formaldehyde. chemicalbook.comwikipedia.orgyoutube.com The reaction proceeds through a cyclic intermediate, either a cyclic periodate (B1199274) ester or a cyclic lead ester. ucalgary.ca This intermediate then undergoes a concerted electronic rearrangement that cleaves the C-C bond and forms two new carbon-oxygen double bonds. ucalgary.ca
The general mechanism for this transformation is outlined below:
Formation of Cyclic Intermediate: The diol reacts with the oxidizing agent (e.g., periodic acid) to form a cyclic ester.
Bond Cleavage: The cyclic intermediate fragments, breaking the original C1-C2 bond of the diol and forming the carbonyl products.
This reaction is typically high-yielding and is a standard method for the synthesis of aldehydes and ketones from 1,2-diols. libretexts.orgyoutube.com
Table 1: Products of Oxidative Cleavage of this compound
| Starting Material | Oxidizing Agent | Product 1 | Product 2 |
| This compound | Periodic Acid (HIO₄) or Lead Tetraacetate (Pb(OAc)₄) | 4-Chlorobenzaldehyde | Formaldehyde |
Reduction Reactions and Mechanisms of this compound
The reduction of the vicinal diol moiety in this compound is a less common transformation, as the hydroxyl groups are already in a relatively reduced state. Further reduction typically requires harsh conditions and would likely involve the deoxygenation of one or both hydroxyl groups to form an alcohol or an alkene.
Methodologies for the deoxygenation of diols exist but are not as straightforward as oxidation. Hydrothermal dehydration, for instance, can deoxygenate diols, although the process can be slow and lead to complex reaction pathways. nih.gov Such reactions often proceed via E1 or E2 elimination mechanisms, influenced by factors like intramolecular hydrogen bonding. nih.gov Specific studies on the direct reduction or dehydroxylation of this compound are not prevalent in the literature, suggesting that this is not a synthetically favored pathway. Reduction of the aromatic ring or the chloro-substituent would likely require catalytic hydrogenation under forcing conditions.
Derivatization Reactions of this compound
The two hydroxyl groups of this compound serve as excellent handles for a variety of derivatization reactions. These reactions are useful for protecting the diol, modifying the molecule's physical properties, or preparing it for further synthetic steps.
Acetal Formation: Vicinal diols readily react with aldehydes and ketones in the presence of an acid catalyst to form cyclic acetals (specifically, 1,3-dioxolane (B20135) derivatives). acs.orgnih.govlibretexts.org This reaction is reversible and is a common method for protecting diols. nih.govlibretexts.org For example, reaction with acetone (B3395972) would yield 2,2-dimethyl-4-(4-chlorophenyl)-1,3-dioxolane.
Esterification: The primary and secondary hydroxyl groups can be converted to esters through reaction with carboxylic acids, acyl chlorides, or anhydrides. Selective esterification of the primary hydroxyl over the more sterically hindered secondary hydroxyl may be possible under controlled conditions.
These derivatization reactions are standard transformations for diols and are applicable to this compound, allowing for its incorporation into more complex molecular architectures.
Role of the Chlorophenyl Group in this compound Reactivity
The 4-chlorophenyl group significantly influences the electronic properties of the aromatic ring, thereby dictating its reactivity in substitution reactions.
Electrophilic Aromatic Substitution Studies on this compound
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. chemistrytalk.org The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic nature of the existing substituents. wikipedia.org In this compound, the ring is substituted with a chlorine atom and a 1,2-ethanediol (B42446) group.
1,2-Ethanediol Group (-CH(OH)CH₂OH): This alkyl alcohol substituent is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the oxygen atoms. Like other alkyl and hydroxyl-containing groups, it is an ortho, para-director. chemistrytalk.orgorganicchemistrytutor.comyoutube.com
The directing effects of these two groups are combined. The chlorine atom directs incoming electrophiles to positions 2 and 6 (ortho) and position 4 (para, already occupied). The diol group at position 1 directs to positions 2 and 6 (ortho) and position 4 (para). Therefore, the directing effects are cooperative, strongly favoring substitution at the positions ortho to the diol group (positions 2 and 6), which are also meta to the chloro group.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Substituent | Directing Influence | Predicted Outcome |
| 1 | -CH(OH)CH₂OH | Ortho, Para-Director | Directs to positions 2, 4, 6 |
| 4 | -Cl | Ortho, Para-Director | Directs to positions 3, 5 |
| Combined | Major products expected at positions 2 and 6 |
Nucleophilic Substitution Reactions Associated with this compound
Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group (in this case, the chlorine atom) by a nucleophile. This type of reaction is generally difficult for aryl halides and requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orglibretexts.org
The 1,2-ethanediol substituent on the ring is a weakly deactivating group and does not provide the strong electron-withdrawing character needed to facilitate the SₙAr mechanism. organicchemistrytutor.comyoutube.com Consequently, this compound is expected to be unreactive towards nucleophilic aromatic substitution under standard conditions. Forcing conditions, such as high temperatures and pressures or the use of specialized catalysts, would be required to achieve substitution of the chlorine atom. osti.govrsc.org
Intramolecular Rearrangements and Cyclizations of this compound
The chemical behavior of this compound is significantly influenced by the presence of its vicinal diol functional group. This arrangement facilitates a variety of intramolecular reactions, most notably acid-catalyzed rearrangements and cyclizations. These transformations are driven by the formation of more stable intermediates and products.
A primary example of an intramolecular rearrangement applicable to 1,2-diols is the pinacol (B44631) rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds under acidic conditions, where one of the hydroxyl groups is protonated and subsequently eliminated as a water molecule, leading to the formation of a carbocation. masterorganicchemistry.comchemistrysteps.com The resulting carbocation then undergoes a 1,2-shift of a substituent from the adjacent carbon, culminating in the formation of a ketone or an aldehyde. chemistrysteps.comorganic-chemistry.org
For an unsymmetrical diol such as this compound, the reaction pathway is dictated by two key factors: the relative stability of the possible carbocation intermediates and the migratory aptitude of the available groups. wikipedia.orgstackexchange.com
Mechanism of Rearrangement
The rearrangement of this compound is initiated by the protonation of one of the two hydroxyl groups. Two potential carbocations can be formed:
Pathway A: Protonation of the secondary hydroxyl group at the C1 position (bearing the 4-chlorophenyl group) and subsequent loss of water generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent aromatic ring.
Pathway B: Protonation of the primary hydroxyl group at the C2 position and loss of water would form a primary carbocation, which is considerably less stable.
Due to the enhanced stability of the benzylic carbocation, Pathway A is the favored mechanism. Once the more stable carbocation is formed at C1, a 1,2-hydride shift from the adjacent C2 occurs. This migration results in the formation of a resonance-stabilized oxonium ion, which upon deprotonation yields the final aldehyde product. wikipedia.org The driving force for the migration is the formation of the highly stable carbonyl group. wikipedia.org
Under milder acidic conditions, the kinetically controlled product, 2-(4-chlorophenyl)-2-hydroxyacetaldehyde, is expected to form via a 1,2-hydride shift. libretexts.org More vigorous conditions could potentially lead to the thermodynamically more stable product, though in this specific substrate, the aldehyde is the principal rearranged product. libretexts.org
Interactive Data Table: Potential Products of Intramolecular Rearrangement
| Reactant | Major Product | Minor/Alternative Product |
| This compound | 2-(4-Chlorophenyl)acetaldehyde | (4-Chlorophenyl)glycolaldehyde |
Migratory Aptitude
The migratory aptitude, or the relative ability of a group to migrate during a rearrangement, plays a crucial role in determining the final product. stackexchange.comwikipedia.org In the context of the pinacol rearrangement, the general order of migratory aptitude has been established through various studies. wikipedia.org For the substituents present in this compound, the competition is primarily between a hydride and the 4-chlorophenyl group.
Interactive Data Table: General Migratory Aptitude in Pinacol Rearrangement
| Group | Relative Migratory Aptitude |
| Hydride (H⁻) | High |
| Phenyl (C₆H₅⁻) | High (often comparable to or greater than hydride) |
| Alkyl (e.g., CH₃⁻) | Lower |
Note: The exact order can be influenced by reaction conditions and the specific electronic properties of the aryl group. stackexchange.com
While phenyl groups generally exhibit a high migratory aptitude, often due to their ability to stabilize the transition state through the formation of a phenonium ion intermediate, a hydride shift is also very facile. libretexts.orgspcmc.ac.in In the rearrangement of this compound, the formation of the more stable benzylic carbocation dictates that the migrating group will originate from the C2 carbon, which only has hydrogen and hydroxyl substituents attached. Therefore, a hydride shift is the operative pathway.
Intramolecular Cyclization
In addition to rearrangement, 1,2-diols can undergo acid-catalyzed intramolecular dehydration to form cyclic ethers, most commonly epoxides. This reaction competes with the pinacol rearrangement. The formation of an epoxide intermediate is a possibility, which could then undergo further rearrangement under acidic conditions to yield the same aldehyde product. libretexts.org Intermolecular dehydration to form a substituted 1,4-dioxane (B91453) is also a potential side reaction, analogous to the self-condensation of ethylene (B1197577) glycol, though this typically requires more forcing conditions.
Theoretical and Computational Investigations of 1 4 Chlorophenyl Ethane 1,2 Diol
Quantum Chemical Studies on 1-(4-Chlorophenyl)ethane-1,2-diol
Quantum chemical studies are pivotal in understanding the intrinsic properties of this compound, offering a lens into its electronic makeup and geometric preferences. These calculations are foundational for predicting its reactivity and spectroscopic signatures.
Electronic Structure and Bonding Analysis of this compound
The electronic structure of this compound is characterized by the interplay between the aromatic chlorophenyl group and the aliphatic diol chain. The chlorine atom, being highly electronegative, withdraws electron density from the phenyl ring, influencing its aromaticity and the reactivity of the entire molecule. The oxygen atoms of the diol group, with their lone pairs of electrons, also play a crucial role in the electronic distribution.
An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would likely show the HOMO to be delocalized over the pyrene (B120774) core and the substituent phenyl group, while the LUMO would be mainly distributed over the pyrene ring and a fragment of the phenyl ring. worktribe.com The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the molecule's stability and electronic transitions.
A variety of computational methods, such as Density Functional Theory (DFT) with different functionals (e.g., B3LYP, PBE0, ωB97XD) and Møller-Plesset perturbation theory (MP2), are employed to accurately model the electronic structure. researchgate.netnih.gov The choice of basis set, such as 6-311+G**, is also crucial for obtaining reliable results. researchgate.net
Conformation Analysis and Conformational Isomers of this compound
The conformational flexibility of this compound is primarily due to the rotation around the C-C single bonds in the ethane-1,2-diol moiety and the bond connecting the phenyl ring to the diol chain. The relative orientation of the two hydroxyl groups and the chlorophenyl group gives rise to a number of possible conformers with different energies.
Computational studies on analogous molecules like 1,2-propanediol have identified several stable conformers, often designated by the dihedral angles of the backbone. researchgate.net A similar conformational search for this compound would involve systematically rotating the key dihedral angles and calculating the energy of each resulting geometry to identify the global and local minima on the potential energy surface.
Below is a representative table of possible stable conformers and their relative energies, as would be determined by quantum chemical calculations.
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Intramolecular H-bond |
| 1 | gauche | 0.00 | Yes |
| 2 | anti | 1.50 | No |
| 3 | gauche' | 0.25 | Yes |
Note: This data is illustrative and based on typical findings for similar diols.
Spectroscopic Property Prediction for this compound
Theoretical calculations are instrumental in predicting the spectroscopic properties of this compound, which can then be used to interpret experimental spectra. The vibrational frequencies, in particular, are sensitive to the molecular conformation.
By calculating the vibrational frequencies for each stable conformer, it is possible to predict the infrared (IR) and Raman spectra of the molecule. The O-H stretching frequency is a particularly useful diagnostic tool for identifying intramolecular hydrogen bonding. A red-shift (a shift to lower frequency) in the O-H stretching band is a characteristic signature of a hydrogen-bonded hydroxyl group. researchgate.net For instance, in 1,2-ethanediol (B42446), a red-shift of 45 cm⁻¹ has been observed for the intramolecularly interacting O-H stretching vibration. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using quantum chemical methods. The calculated chemical shifts for the different protons and carbon atoms in the various conformers can help in the assignment of the experimental NMR spectrum and provide further evidence for the dominant conformations in solution.
Molecular Dynamics Simulations for this compound
Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the study of its behavior in a condensed phase, such as in a solvent, and its interactions with other molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal the time evolution of the system.
Solvent Effects on this compound Behavior
The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. MD simulations can be used to study these solvent effects in detail. The choice of solvent can affect the conformational equilibrium of the diol by stabilizing or destabilizing certain conformers through solute-solvent interactions. nih.gov
In polar solvents, such as water or ethanol, the solvent molecules can form hydrogen bonds with the hydroxyl groups of the diol, which can compete with the intramolecular hydrogen bond. This can lead to a shift in the conformational equilibrium towards conformers where the hydroxyl groups are more exposed to the solvent. In nonpolar solvents, intramolecular hydrogen bonding is likely to be more favored.
MD simulations can also provide insights into the solvation structure around this compound. The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the diol. This can reveal the formation of a solvation shell and the preferred orientation of the solvent molecules around the solute. nih.gov
The following table illustrates how different solvents might affect the conformational preference of a diol.
| Solvent | Dielectric Constant | Conformational Preference |
| Dichloromethane | 9.1 | Favors intramolecular H-bonding |
| Ethanol | 24.6 | Increased population of open conformers |
| Water | 80.1 | Strong competition with intramolecular H-bonding |
Note: This data is illustrative and based on general principles of solvent effects.
Intermolecular Interactions of this compound
MD simulations are also well-suited for studying the intermolecular interactions between this compound molecules or between the diol and other molecules in a mixture. These interactions are crucial for understanding the macroscopic properties of the substance, such as its viscosity and diffusion behavior. nih.gov
In the pure liquid state, this compound molecules can form an extensive network of intermolecular hydrogen bonds through their hydroxyl groups. MD simulations can be used to characterize the dynamics of this hydrogen-bond network, including the average number of hydrogen bonds per molecule and the lifetime of the hydrogen bonds. nih.gov
Biochemical and Biological Interactions of 1 4 Chlorophenyl Ethane 1,2 Diol Excluding Human Clinical Data
Enzyme-Mediated Transformations of 1-(4-Chlorophenyl)ethane-1,2-diol (In Vitro Studies)
The transformation of this compound at the enzymatic level is a key area of research for understanding its biological activity and potential for bioremediation. In vitro studies have begun to identify the enzymes capable of interacting with this compound and its precursors.
Identification of Enzymes Interacting with this compound
Research has primarily focused on the synthesis of this compound from its precursor, 4-chlorostyrene (B41422) oxide, highlighting the role of epoxide hydrolases (EHs) . These enzymes catalyze the hydrolysis of epoxide rings to form corresponding vicinal diols. nih.gov
A study on the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol ((R)-pCPED) successfully utilized a pair of epoxide hydrolases for the enantioconvergent hydrolysis of racemic 4-chlorostyrene oxide. frontiersin.org The specific enzymes identified were a mutant of Phaseolus vulgaris EH1 (PvEH1Z4X4-59) and a mutant of Rhodotorula paludigena RpEH (RpEHF361V). frontiersin.org These findings underscore the importance of epoxide hydrolases in the biotransformation of chlorinated styrene (B11656) derivatives.
The degradation of the closely related compound, styrene, often proceeds through a side-chain oxygenation pathway involving styrene monooxygenase (SMO) , styrene oxide isomerase (SOI) , and phenylacetaldehyde dehydrogenase (PAD) , as observed in Pseudomonas fluorescens ST. nih.gov While this pathway leads to the formation of 4-chlorophenylacetic acid from 4-chlorostyrene, the intermediate 4-chlorostyrene oxide is a direct precursor to this compound via hydration, suggesting the potential involvement of these enzymes in its upstream formation.
The genus Rhodococcus is known for its diverse metabolic capabilities, including the degradation of halogenated and aromatic compounds, often involving oxygenases . mdpi.com While direct interaction with this compound has not been detailed, the broad substrate specificity of rhodococcal enzymes makes them potential candidates for its transformation.
| Enzyme Family | Specific Enzyme (Source Organism) | Role in Relation to this compound |
| Epoxide Hydrolase | PvEH1Z4X4-59 (Phaseolus vulgaris) | Synthesis from 4-chlorostyrene oxide frontiersin.org |
| Epoxide Hydrolase | RpEHF361V (Rhodotorula paludigena) | Synthesis from 4-chlorostyrene oxide frontiersin.org |
| Monooxygenase | Styrene Monooxygenase (Pseudomonas fluorescens ST) | Formation of the precursor 4-chlorostyrene oxide from 4-chlorostyrene nih.gov |
| Isomerase | Styrene Oxide Isomerase (Pseudomonas fluorescens ST) | Metabolism of the precursor 4-chlorostyrene oxide nih.gov |
| Dehydrogenase | Phenylacetaldehyde Dehydrogenase (Pseudomonas fluorescens ST) | Metabolism of a downstream product of the 4-chlorostyrene oxide pathway nih.gov |
Kinetic Studies of Enzyme-1-(4-Chlorophenyl)ethane-1,2-diol Interactions
Detailed kinetic studies on the direct interaction of enzymes with this compound are currently limited in the scientific literature. However, research on the synthesis of its enantiopure form provides some insights into the kinetics of the involved epoxide hydrolases with the precursor, 4-chlorostyrene oxide.
In the bienzymatic system for producing (R)-pCPED, the kinetic resolution of racemic 4-chlorostyrene oxide was investigated. The mutant epoxide hydrolase from Rhodotorula paludigena, RpEHF361V, preferentially hydrolyzed (R)-4-chlorostyrene oxide. frontiersin.org A scale-up kinetic resolution experiment with 800 mM of racemic 4-chlorostyrene oxide using E. coli cells expressing RpEHF361V resulted in the near-complete hydrolysis of the (R)-enantiomer within 4 hours, leaving the (S)-enantiomer with over 97.2% enantiomeric excess. frontiersin.org
The study also optimized the reaction conditions for the enantioconvergent hydrolysis, achieving complete conversion of 300 mM racemic 4-chlorostyrene oxide within 5 hours, yielding (R)-pCPED with a space-time yield of 8.63 g/L/h. frontiersin.org While these kinetics describe the formation of the diol from the epoxide, they indirectly indicate the substrate-binding capacity of these enzymes for a structurally similar chlorinated compound. Further research is necessary to determine the kinetic parameters, such as Km and kcat, for the direct enzymatic transformation of this compound itself.
Structural Basis of Enzyme-1-(4-Chlorophenyl)ethane-1,2-diol Binding
Specific structural data, such as crystal structures of this compound bound to an enzyme active site, are not yet available in the public domain. However, the enantiocomplementary nature of the two epoxide hydrolases used in its synthesis provides clues about the structural basis of their interaction with the precursor, 4-chlorostyrene oxide.
The mutant from Phaseolus vulgaris, PvEH1Z4X4-59, and the mutant from Rhodotorula paludigena, RpEHF361V, exhibit opposite enantiopreferences for 4-chlorostyrene oxide. frontiersin.org This suggests that the architecture of their active sites allows for the differential binding of the (R)- and (S)-enantiomers. The mutant RpEHF361V preferentially hydrolyzes the (R)-enantiomer with a main attack at the β-carbon atom. frontiersin.org This regioselectivity is a key determinant of the stereochemical outcome of the hydrolysis. The ability to engineer these enzymes by mutating specific amino acid residues highlights the potential to tailor the active site for improved activity and selectivity towards bulky, substituted epoxides. nih.gov
Microbial Metabolism and Biotransformation of this compound (Non-Human Organisms)
The fate of this compound in the environment is largely dependent on its susceptibility to microbial degradation. Research into the microbial metabolism of this compound and its analogs is crucial for understanding its persistence and the potential for bioremediation strategies.
Pathways of Microbial Degradation of this compound
Direct studies detailing the complete microbial degradation pathway of this compound are scarce. However, by examining the metabolism of structurally related compounds, potential degradation routes can be inferred.
The metabolism of styrene and its derivatives in various microorganisms, such as Pseudomonas and Rhodococcus species, often initiates with the oxidation of the vinyl side chain. nih.govmdpi.com For 4-chlorostyrene, this leads to the formation of 4-chlorostyrene oxide, which can then be either isomerized to 4-chlorophenylacetaldehyde or hydrolyzed to this compound. frontiersin.orgnih.gov
If this compound is formed, its subsequent degradation would likely involve the oxidation of the alcohol groups. The degradation of other vicinal diols in bacteria often proceeds through the formation of an aldehyde or ketone, followed by further oxidation to a carboxylic acid. This acid can then enter central metabolic pathways. For example, the degradation of 1,4-butanediol (B3395766) in Pseudomonas putida KT2440 involves oxidation to 4-hydroxybutyrate, which is then further metabolized. nih.gov
A plausible pathway for the degradation of this compound could involve the following steps:
Oxidation of the primary alcohol to an aldehyde, forming 2-hydroxy-2-(4-chlorophenyl)acetaldehyde.
Further oxidation to a carboxylic acid, yielding 2-hydroxy-2-(4-chlorophenyl)acetic acid.
Alternatively, the secondary alcohol could be oxidized to a ketone, forming 1-(4-chlorophenyl)-2-hydroxyethan-1-one.
Subsequent cleavage of the aromatic ring, a common strategy in the degradation of aromatic compounds by bacteria and fungi, would likely be catalyzed by dioxygenases. nih.govmdpi.com
Identification of Microbial Metabolites of this compound
As of now, there are no published studies that have definitively identified the microbial metabolites resulting from the degradation of this compound. The research on the co-metabolic transformation of 4-chlorostyrene by Pseudomonas fluorescens ST focused on the production of 4-chlorophenylacetic acid and did not report the formation or subsequent metabolism of the diol. nih.gov
However, based on the degradation pathways of analogous compounds, several potential metabolites can be hypothesized.
| Potential Precursor/Metabolite | Potential Transformation | Potential Resulting Metabolite |
| 4-Chlorostyrene | Monooxygenation | 4-Chlorostyrene oxide |
| 4-Chlorostyrene oxide | Hydrolysis | This compound |
| This compound | Oxidation of primary alcohol | 2-Hydroxy-2-(4-chlorophenyl)acetaldehyde |
| 2-Hydroxy-2-(4-chlorophenyl)acetaldehyde | Oxidation | 2-Hydroxy-2-(4-chlorophenyl)acetic acid |
| This compound | Oxidation of secondary alcohol | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one |
| 2-Hydroxy-2-(4-chlorophenyl)acetic acid | Ring cleavage (dioxygenase) | Further aliphatic intermediates |
Further research, including metabolite analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, is required to isolate and identify the actual microbial metabolites of this compound.
Cellular and Molecular Effects of this compound in Model Systems (Excluding Human Cells/Tissues)
Extensive searches of publicly available scientific literature and databases did not yield specific studies on the cellular and molecular effects of this compound in non-human model systems. The following subsections detail the lack of available information for the requested topics.
In Vitro Studies on Specific Cell Lines (Non-Human Origin)
There is currently no available research data from in vitro studies investigating the effects of this compound on specific non-human cell lines. Consequently, no data tables of research findings can be provided.
Receptor Binding and Signaling Pathway Modulation by this compound (In Vitro)
No published studies were identified that specifically examined the receptor binding properties or the modulation of signaling pathways by this compound in any in vitro non-human model system. Therefore, a data table on these interactions cannot be compiled.
Advanced Analytical Methodologies for 1 4 Chlorophenyl Ethane 1,2 Diol Research
Spectroscopic Techniques for Structural Elucidation of 1-(4-Chlorophenyl)ethane-1,2-diol and its Derivatives
Spectroscopic methods are paramount for the detailed structural characterization of this compound, offering a non-destructive means to probe its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR provide critical data for structural confirmation.
In a study detailing the synthesis of various diols, the ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 400 MHz. The spectrum revealed a multiplet in the range of δ 7.40-7.29 ppm, corresponding to the four aromatic protons of the chlorophenyl group. A doublet at δ 5.32 ppm with a coupling constant (J) of 4.3 Hz was assigned to the hydroxyl proton on the benzylic carbon. The proton of the second hydroxyl group appeared as a triplet at δ 4.73 ppm (J = 5.8 Hz). The methine proton adjacent to the aromatic ring was observed as a multiplet between δ 4.59-4.45 ppm, and the two methylene (B1212753) protons presented as a multiplet in the δ 3.46-3.37 ppm region. rsc.org
The ¹³C NMR spectrum, recorded at 101 MHz in the same solvent, showed characteristic signals confirming the carbon framework. The carbon atoms of the aromatic ring appeared at δ 142.54, 131.24, 128.18, and 127.74 ppm. The two carbons bearing the hydroxyl groups were assigned to the signals at δ 73.03 and 67.18 ppm. rsc.org
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.40-7.29 (m, 4H) | 128.18, 127.74 |
| Aromatic C-Cl | - | 131.24 |
| Aromatic C-C | - | 142.54 |
| CH-OH (benzylic) | 4.59-4.45 (m, 1H) | 73.03 |
| CH₂-OH | 3.46-3.37 (m, 2H) | 67.18 |
| OH (benzylic) | 5.32 (d, J = 4.3 Hz, 1H) | - |
| OH (primary) | 4.73 (t, J = 5.8 Hz, 1H) | - |
Mass Spectrometry (MS) Applications for this compound Analysis
Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. The compound has a molecular weight of 172.61 g/mol . nih.gov
Key fragmentation would likely involve the cleavage of the C-C bond between the two hydroxyl-bearing carbons. This could lead to the formation of a [C₇H₆ClO]⁺ fragment (m/z 141/143) and a CH₂OH radical. Another significant fragmentation could be the loss of a water molecule from the molecular ion, resulting in a peak at m/z 154/156. The base peak in the spectrum is often the most stable fragment, which in this case could be the chlorotropylium ion or a related aromatic fragment.
Predicted mass-to-charge ratios (m/z) for various adducts in mass spectrometry have been calculated, providing further reference points for analysis. uni.lu
Table 2: Predicted m/z for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.03639 |
| [M+Na]⁺ | 195.01833 |
| [M-H]⁻ | 171.02183 |
| [M+NH₄]⁺ | 190.06293 |
| [M+K]⁺ | 210.99227 |
| [M+H-H₂O]⁺ | 155.02637 |
Infrared (IR) and Raman Spectroscopy of this compound
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in this compound by measuring the vibrational transitions of its bonds.
The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the two hydroxyl groups, which are likely involved in hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches would be observed between 2850 and 3000 cm⁻¹. The C-O stretching vibrations of the primary and secondary alcohols would typically be found in the 1000-1260 cm⁻¹ range. The presence of the chloro-substituted benzene (B151609) ring would give rise to characteristic C=C stretching bands in the aromatic region (approximately 1400-1600 cm⁻¹) and a C-Cl stretching vibration, which typically appears in the fingerprint region below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The presence of the chlorophenyl group in this compound is the primary chromophore. The benzene ring exhibits π → π* transitions. Typically, substituted benzenes show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) with fine structure around 250-280 nm. The presence of the chlorine atom and the ethane-1,2-diol group as substituents on the benzene ring would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The exact λmax values would be determined by experimental measurement in a suitable solvent.
Chromatographic Separation Techniques for this compound
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column and a suitable mobile phase.
For method development, a C18 column is a common starting point due to its versatility in separating a wide range of organic molecules. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). An isocratic elution with a fixed mobile phase composition could be employed for simple mixtures, while a gradient elution, where the proportion of the organic modifier is increased over time, would be more suitable for complex samples containing compounds with a wider range of polarities.
Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits significant absorbance, which for this compound would likely be in the range of 210-230 nm or around its secondary absorption maximum (approximately 260-270 nm).
A study on the analysis of a structurally different pyrrole (B145914) derivative containing a 4-chlorophenyl group utilized a C18 column (150 x 4 mm, 5 µm particle size) with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3) in a 50:50 (v/v) ratio, with UV detection at 225 nm. pensoft.net While not directly applicable, this provides a starting point for developing a specific method for this compound. The optimal conditions, including the exact mobile phase composition, flow rate, and column temperature, would need to be determined through systematic method development and validation studies.
Table 3: Exemplar HPLC Method Parameters for Aromatic Compounds
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at ~220 nm or ~265 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) for this compound Analysis
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the presence of two hydroxyl groups, this compound is a polar compound with low volatility, making its direct analysis by GC challenging. To overcome this limitation, derivatization is a common and necessary step to increase its volatility and improve its chromatographic behavior.
Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. nih.gov This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. The resulting silylated derivative is more volatile and less polar, making it suitable for GC analysis. google.com
The GC analysis is typically performed on a non-polar or medium-polar capillary column, such as a DB-5MS, which consists of (5%-phenyl)-methylpolysiloxane. google.com A temperature-programmed oven is used to ensure the efficient separation of the analyte from other components in the sample mixture. The detector of choice is often a mass spectrometer (MS), as it provides both high sensitivity and structural information for confident identification.
Table 1: Illustrative GC-MS Parameters for the Analysis of Silylated this compound
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Reaction Conditions | Heating at 60-70°C for 30-60 minutes |
| GC Column | DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Injection Mode | Splitless |
| Injector Temperature | 250-280°C |
| Oven Temperature Program | Initial temp. 70°C, ramp to 280-300°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
This table presents a general set of parameters and may require optimization for specific applications.
Chiral Chromatography for Enantiomeric Separation of this compound
This compound possesses a chiral center at the carbon atom bearing the hydroxyl and chlorophenyl groups, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are of significant importance. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is the most widely used technique for this purpose. nih.govspringernature.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high efficiency in resolving a wide range of chiral compounds. nih.govnih.gov These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus separation. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The choice of the mobile phase is critical for achieving successful enantioseparation. Different modes of chromatography can be employed, including normal-phase, reversed-phase, and polar organic modes. nih.gov For polysaccharide-based CSPs, normal-phase eluents often consist of mixtures of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol). In the polar organic mode, polar solvents like acetonitrile and methanol are used, which can offer advantages in terms of solubility and analysis time. nih.gov
Table 2: Common Chiral Stationary Phases and Mobile Phase Systems for Enantioseparation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase Systems |
| Cellulose Phenylcarbamate Derivatives | Chiralcel® OD, Lux® Cellulose-1 | n-Hexane/Isopropanol, n-Hexane/Ethanol |
| Amylose Phenylcarbamate Derivatives | Chiralpak® AD, Lux® Amylose-1 | n-Hexane/Isopropanol, Acetonitrile, Methanol |
The selection of the specific CSP and mobile phase composition requires methodical screening to optimize the separation of the enantiomers of this compound.
Advanced Hyphenated Techniques for this compound Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed characterization of compounds in complex mixtures.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are cornerstone techniques for the trace analysis and identification of metabolites of xenobiotics like this compound.
In metabolic studies, this compound can be a potential metabolite of precursor compounds such as 4-chlorostyrene (B41422). The metabolic transformation of 4-chlorostyrene in microorganisms like Pseudomonas fluorescens can proceed via the formation of 4-chlorostyrene oxide, which can then be hydrolyzed to this compound before further oxidation to 4-chlorophenylacetic acid. nih.gov
LC-MS/MS is particularly well-suited for analyzing biological samples with minimal sample preparation. nih.gov It combines the high separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The process of metabolite identification generally involves:
Sample Analysis: Analyzing extracts from biological samples (e.g., microbial culture, urine, plasma) using LC-MS/MS.
Data Mining: Searching the acquired data for potential metabolites by looking for predicted mass shifts corresponding to common metabolic transformations (e.g., oxidation, glucuronidation, sulfation).
Structural Elucidation: Fragmenting the parent ions of suspected metabolites (using MS/MS) to obtain characteristic fragment ions. This fragmentation pattern provides structural information that helps in identifying the metabolite.
Confirmation: Comparing the retention time and mass spectral data of the suspected metabolite with that of an authentic reference standard, if available.
GC-MS, following derivatization, can also be employed for metabolite identification. The mass spectra obtained from GC-MS provide valuable fragmentation patterns that can be compared to spectral libraries for identification.
Table 3: Potential Metabolic Transformations of this compound and Corresponding Mass Shifts
| Metabolic Reaction | Change in Molecular Formula | Change in Mass (Da) |
| Oxidation (to carboxylic acid) | +O, -2H | +14 |
| Glucuronidation | +C₆H₈O₆ | +176 |
| Sulfation | +SO₃ | +80 |
The online hyphenation of liquid chromatography with both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (LC-NMR-MS) represents one of the most powerful analytical tools for the unambiguous structural elucidation of unknown compounds in complex mixtures. researchgate.netcapes.gov.br This technique is particularly valuable in drug metabolism and natural product research. nih.gov
The LC-NMR-MS system provides complementary information in a single run:
LC separates the components of the mixture.
MS provides accurate molecular weight and fragmentation data, which helps in determining the elemental composition and identifying substructures.
NMR provides detailed structural information about the connectivity of atoms and stereochemistry, which is often essential for definitive structure elucidation. rsc.org
In the context of this compound research, LC-NMR-MS could be employed for the definitive identification of its metabolites. After separation by the LC column, the eluent is split and directed to both the MS and the NMR spectrometer. The MS provides rapid information on the molecular weight of potential metabolites, guiding the targeted acquisition of NMR data on these specific compounds. While NMR is inherently less sensitive than MS, techniques such as multiple trapping of the analyte in the NMR flow cell can be used to increase the signal-to-noise ratio, enabling the acquisition of high-quality one- and two-dimensional NMR spectra for complete structural characterization. researchgate.net
Although the direct application of NMR-MS to this compound has not been extensively reported in the literature, the principles of this powerful hyphenated technique make it an ideal candidate for in-depth metabolic studies of this compound.
Applications of 1 4 Chlorophenyl Ethane 1,2 Diol in Chemical and Materials Science Non Clinical
1-(4-Chlorophenyl)ethane-1,2-diol as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate is a cornerstone of its growing importance in chemical research. Its ability to serve as a starting point for more complex molecules, including those with specific stereochemistry, underscores its value in modern organic synthesis.
Precursor for Advanced Organic Synthesis
As a precursor, this compound offers a gateway to a variety of advanced organic molecules. Its chiral nature, particularly in its enantiomerically pure forms such as (1R)-1-(4-chlorophenyl)ethane-1,2-diol, makes it a valuable tool in asymmetric synthesis. For instance, it has been employed as a chiral reagent in the enantioselective hydrolysis of epoxides and styrene (B11656) oxide. nih.gov This process is crucial for the production of enantiomerically enriched compounds, which are highly sought after in the pharmaceutical and fine chemical industries.
Furthermore, this diol serves as a substrate in bioconversion processes. Recombinant bacteria can utilize (1R)-1-(4-chlorophenyl)ethane-1,2-diol to produce enantiopure (1S,5S)-quinolinium bromide, showcasing the synergy between chemical synthesis and biotechnology. nih.gov The diol's structure can be strategically modified, for example, through the use of a chiral auxiliary like the one derived from cis-1-amino-2-hydroxyindan, to achieve highly enantioselective aldol (B89426) reactions, leading to the formation of complex chiral molecules with excellent diastereoselectivity.
The versatility of chiral diols, in general, is well-established in the synthesis of valuable 1,3-diols with high enantiomeric purity through methods like asymmetric aldol reactions followed by reduction. acs.org These products are key intermediates in the synthesis of various biologically active molecules. acs.org
Table 1: Applications of this compound in Advanced Organic Synthesis
| Application | Specific Use | Outcome/Significance |
|---|---|---|
| Asymmetric Hydrolysis | Chiral reagent for the hydrolysis of styrene oxide and epoxides. nih.gov | Production of enantiomerically pure epoxides and diols. |
| Bioconversion | Substrate for recombinant bacteria. nih.gov | Synthesis of enantiopure (1S,5S)-quinolinium bromide. nih.gov |
| Chiral Auxiliary Directed Synthesis | Starting material for the attachment of chiral auxiliaries. | Highly enantioselective synthesis of complex molecules. |
| Synthesis of Axially Chiral Compounds | Oxidative cleavage of related dihydrophenanthrene-9,10-diols. | Formation of axially chiral biaryl diketones. |
Building Block for Heterocyclic Compounds
While direct and extensive research on the use of this compound as a building block for heterocyclic compounds is still emerging, the inherent reactivity of the diol functionality suggests significant potential in this area. Diols are known to be versatile synthons for the creation of various heterocyclic rings. acs.org For instance, 1,4-dithiane-2,5-diol, a related sulfur-containing diol, is a well-documented precursor for a wide range of sulfur-containing heterocycles. nih.gov
The general strategy for synthesizing heterocyclic compounds from diols often involves their conversion into more reactive intermediates or direct condensation with other bifunctional molecules. The synthesis of pyrrol-3-ones, an important class of bioactive heterocycles, can be achieved through the intramolecular cyclization of precursors that could potentially be derived from this compound. researchgate.net
Potential Applications of this compound in Materials Science
The unique molecular structure of this compound and its derivatives also lends itself to potential applications in the field of materials science, particularly in the design of polymers and functional materials with tailored properties.
Polymer Chemistry Involving this compound Derivatives
The diol functionality of this compound makes it a suitable monomer for polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. chemhume.co.ukscience-revision.co.uk The presence of the chlorophenyl group can impart specific properties to the resulting polymer, such as increased refractive index, thermal stability, or flame retardancy.
A notable example, though involving a derivative, is the synthesis of a UV-responsive degradable polymer from 1-(4-aminophenyl)ethane-1,2-diol. This highlights the potential to create "smart" polymers that respond to external stimuli. The general principle of polycondensation allows for the creation of a wide array of polyesters and polyamides by carefully selecting the co-monomers. chemhume.co.ukscience-revision.co.uk
Table 2: Potential Polymer Architectures from this compound
| Polymer Type | Co-monomer | Potential Properties |
|---|---|---|
| Polyester | Dicarboxylic acids (e.g., adipic acid, terephthalic acid) | Modified thermal properties, increased refractive index. |
| Polyurethane | Diisocyanates (e.g., hexamethylene diisocyanate) | Enhanced mechanical properties, potential for degradability. |
Role in Novel Functional Materials Development
The development of novel functional materials often relies on the precise arrangement of molecules to achieve desired properties. The rigid phenyl group and the potential for introducing chirality make this compound derivatives interesting candidates for the synthesis of liquid crystals. Phenyl-substituted ethane-1,2-diols are known to be components of liquid crystalline materials, where the molecular shape and polarity play a crucial role in the formation of mesophases. The synthesis of liquid crystals bearing 1,3-dioxane (B1201747) structures, which can be derived from diols, has been shown to lead to materials with ferroelectric properties in the nematic phase. rsc.org
Furthermore, derivatives of this diol could be incorporated into the structure of functional dyes or organic semiconductors. The chlorophenyl group can influence the electronic properties and intermolecular interactions, which are critical for the performance of such materials.
Catalytic or Ligand Applications of this compound Derivatives
The chiral nature of this compound makes its derivatives promising candidates for use as chiral ligands in asymmetric catalysis. Chiral diols are fundamental building blocks for a variety of successful chiral ligands and organocatalysts. acs.orgnih.gov
These ligands can coordinate with metal centers to form chiral catalysts that can mediate a wide range of enantioselective transformations. The synthesis of chiral diol-based organocatalysts has been shown to be effective in reactions such as enantioselective additions. nih.gov For example, axially chiral 1,4-distyrene 2,3-naphthalene diols have been used as chiral ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov
While specific research on ligands derived directly from this compound is limited, the established success of other chiral diols in catalysis provides a strong rationale for exploring this avenue. The synthesis of transition metal complexes with chiral diol ligands is a well-established strategy for creating catalysts for homogeneous and asymmetric reactions. nih.gov The electronic and steric properties of the 4-chlorophenyl group could offer unique advantages in terms of catalyst activity and selectivity.
Environmental Fate and Degradation of 1 4 Chlorophenyl Ethane 1,2 Diol
Abiotic Degradation Pathways of 1-(4-Chlorophenyl)ethane-1,2-diol
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as sunlight (photolysis), water (hydrolysis), and reaction with other chemical species (oxidation).
Photolytic Degradation of this compound in Aqueous Systems
Direct photolysis, the breakdown of a chemical by absorption of light, is a potential degradation pathway for this compound in aqueous environments. The presence of the chlorophenyl group suggests that the compound will absorb light in the environmentally relevant ultraviolet spectrum. For instance, vapor-phase p-chlorostyrene, a related compound, is known to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals and ozone, with estimated half-lives of 14 and 13 hours, respectively nih.gov. While this occurs in the atmosphere, it indicates the susceptibility of the chlorophenyl moiety to photochemical reactions. In aqueous systems, direct photolysis of chlorinated aromatic compounds can occur, although the rates can be highly variable depending on water chemistry and the presence of photosensitizing agents nih.gov.
Indirect photolysis, where other substances in the water absorb light and produce reactive species that then degrade the target compound, is also a likely contributor. Dissolved organic matter and nitrate (B79036) ions are common photosensitizers in natural waters that can accelerate the degradation of organic pollutants ehs-support.com.
Table 1: Inferred Photolytic Degradation of this compound
| Degradation Process | Description | Influencing Factors | Potential Products |
|---|---|---|---|
| Direct Photolysis | Direct absorption of UV radiation leading to bond cleavage. | Light intensity, wavelength, quantum yield. | Cleavage of the C-C bond in the ethane-1,2-diol side chain, or dechlorination of the aromatic ring. |
| Indirect Photolysis | Degradation by reactive species (e.g., hydroxyl radicals) generated by photosensitizers. | Concentration of dissolved organic matter, nitrate, and other sensitizers. | Oxidized and/or dechlorinated derivatives. |
Oxidation Processes in Environmental Matrices Affecting this compound
Oxidation by reactive species present in the environment, such as hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters, is expected to be a significant abiotic degradation pathway for this compound. The aromatic ring and the diol side chain are both susceptible to oxidative attack. Oxidation of the diol side chain could lead to the formation of aldehydes, ketones, or carboxylic acids. For example, the oxidation of ethylene (B1197577) glycol can yield various products, including glycolic acid and oxalic acid rsc.org. Oxidative cleavage of the bond between the two hydroxyl-bearing carbons is also a possibility, a reaction well-documented for 1,2-diols researchgate.net. Oxidation of the aromatic ring can lead to hydroxylation and, eventually, ring cleavage.
Biotic Degradation of this compound in Environmental Systems
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic pollutants from the environment.
Microbial Biodegradation of this compound in Soil and Water
While no studies have directly investigated the microbial biodegradation of this compound, the degradation of the structurally similar compound styrene (B11656) has been extensively studied. Many bacteria, particularly from the genus Pseudomonas, degrade styrene via a pathway that involves the formation of styrene oxide, which is then hydrolyzed to 1-phenylethane-1,2-diol (styrene glycol) researchgate.net. The enzymes responsible for the further degradation of styrene glycol would be prime candidates for the breakdown of this compound.
The presence of the chlorine atom on the aromatic ring may affect the rate and extent of biodegradation. In some cases, chlorinated compounds can be more resistant to microbial attack than their non-chlorinated counterparts researchgate.net. However, numerous microorganisms have been shown to degrade chlorinated aromatic compounds nih.govnih.gov.
Table 2: Potential Microorganisms for the Biodegradation of this compound (Inferred from Styrene Degradation Studies)
| Microorganism Genus | Known Substrate(s) | Relevant Enzyme(s) | Reference |
|---|---|---|---|
| Pseudomonas | Styrene, Phenylacetic acid | Styrene monooxygenase, Styrene oxide isomerase, Phenylacetaldehyde dehydrogenase | researchgate.net |
| Rhodococcus | Styrene | Styrene dioxygenase | researchgate.net |
Metabolic Pathways of Environmental Microbes for this compound
Based on the known metabolic pathways for styrene and other related aromatic compounds, two principal routes for the biodegradation of this compound can be proposed:
Side-Chain Oxidation: Since the compound is already a diol, the initial steps of the styrene side-chain oxidation pathway have effectively already occurred. The subsequent steps would likely involve the oxidation of the alcohol groups. One possibility is the oxidation of the secondary alcohol to a ketone, followed by further oxidation. Another is the oxidative cleavage of the C-C bond between the two hydroxyl groups, which would break the side chain and could lead to the formation of 4-chlorobenzaldehyde (B46862) and formaldehyde. The 4-chlorobenzaldehyde could then be further oxidized to 4-chlorobenzoic acid, a common intermediate in the degradation of chlorinated aromatic compounds, which can then undergo ring cleavage.
Aromatic Ring Dioxygenation: This pathway involves the initial attack on the aromatic ring by a dioxygenase enzyme. This would introduce two hydroxyl groups onto the ring, forming a chlorodihydroxy-dihydrodiol. Subsequent dehydrogenation would lead to a substituted chlorocatechol. This chlorocatechol would then be susceptible to ring cleavage by either ortho or meta fission pathways, leading to intermediates that can enter central metabolic pathways. The degradation of 4-chlorophenoxyacetate, for example, proceeds through the formation of 4-chlorocatechol (B124253) nih.gov.
It is also possible that a combination of these pathways occurs, or that dehalogenation occurs at some stage in the degradation process.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Chlorobenzaldehyde |
| 4-Chlorobenzoic acid |
| 4-Chlorocatechol |
| 4-Chlorophenoxyacetate |
| Ethylene glycol |
| Formaldehyde |
| Glycolic acid |
| Oxalic acid |
| p-Chlorostyrene |
| Phenylacetic acid |
| Styrene |
| Styrene glycol (1-phenylethane-1,2-diol) |
Environmental Monitoring and Detection Strategies for this compound
Effective monitoring and detection are crucial for understanding the occurrence, transport, and fate of this compound in the environment. Due to its polar nature, the analytical methods employed differ from those used for its non-polar parent compounds.
Sample Collection and Preparation:
Environmental samples, including water, soil, and sediment, would be collected using standard procedures. For water samples, solid-phase extraction (SPE) with a polar sorbent would be a suitable method for extracting and concentrating the analyte. For soil and sediment samples, a polar solvent extraction, possibly followed by a clean-up step to remove interfering matrix components, would be necessary.
Analytical Techniques:
The detection and quantification of this compound in environmental extracts would typically involve chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of the diol, direct analysis by GC-MS is challenging. Derivatization is often required to increase the volatility and thermal stability of the analyte. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. The resulting derivative can then be readily analyzed by GC-MS, providing both high sensitivity and structural confirmation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of polar and thermally labile compounds without the need for derivatization. nih.gov Reversed-phase liquid chromatography with a suitable column could be used to separate this compound from other components in the sample extract. Detection by mass spectrometry, particularly with techniques like electrospray ionization (ESI), would provide high selectivity and sensitivity for quantification.
Data Tables:
Table 1: Potential Analytical Methods for this compound
| Analytical Technique | Sample Preparation | Derivatization | Detection | Key Advantages |
| GC-MS | Solid-Phase Extraction (Water), Solvent Extraction (Soil/Sediment) | Required (e.g., Silylation) | Mass Spectrometry | High resolution, established libraries for identification of derivatives. |
| LC-MS | Solid-Phase Extraction (Water), Solvent Extraction (Soil/Sediment) | Not typically required | Mass Spectrometry (e.g., ESI) | High sensitivity for polar compounds, no derivatization needed. |
Future Research Directions and Emerging Trends for 1 4 Chlorophenyl Ethane 1,2 Diol
Unexplored Synthetic Routes and Methodologies for 1-(4-Chlorophenyl)ethane-1,2-diol
Current syntheses of this compound often rely on established methods such as the dihydroxylation of the corresponding styrene (B11656) precursor. However, there is considerable scope for developing more efficient, stereoselective, and environmentally benign synthetic strategies.
Future research could focus on:
Asymmetric Dihydroxylation: While chiral versions of the compound exist, developing novel catalytic systems for asymmetric dihydroxylation would allow for the selective production of specific enantiomers, which is crucial for applications in chiral synthesis and biochemical studies. The (1R)-enantiomer has been noted as a useful chiral reagent. biosynth.com
Biocatalytic and Bioconversion Processes: The use of enzymes or whole-cell systems presents a green alternative to traditional chemical synthesis. Research into identifying or engineering microbes or enzymes for the stereospecific synthesis of this compound from simple precursors is a promising avenue. biosynth.com Recombinant bacteria have been used in bioconversion processes involving this compound. biosynth.com
Flow Chemistry: Continuous flow reactors could offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. Investigating the synthesis of this diol using flow chemistry could lead to more efficient and reproducible production methods.
Novel Catalytic Systems: Exploration of new metal-based or organocatalytic systems could provide alternative synthetic pathways with different reactivity profiles or improved yields. Methodologies such as the Darzens reaction or SNAr approaches, which are used for other complex molecules, could be adapted for derivatives of this compound. beilstein-journals.org
Advanced Mechanistic Studies on this compound Reactivity
A detailed mechanistic understanding of the formation and reactivity of this compound is essential for optimizing its synthesis and exploring its potential applications.
Key areas for mechanistic investigation include:
Formation Pathways: Detailed kinetic and computational studies on the mechanisms of its synthesis, such as the hydrolysis of 4-chlorostyrene (B41422) oxide, would provide insights to control selectivity and yield. biosynth.com
Oxidation and Degradation Mechanisms: Understanding how the diol undergoes oxidation or degradation is critical for assessing its environmental fate and for its potential use as a synthetic intermediate.
Role in Catalysis: For applications where it or its derivatives act as chiral ligands or reagents, mechanistic studies are needed to elucidate the mode of action and the transition states involved in the catalytic cycle.
Development of Novel Computational Models for this compound
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work and accelerating research.
Future computational studies should aim to:
Predict Spectroscopic and Physicochemical Properties: Developing robust computational models using methods like Density Functional Theory (DFT) to accurately predict NMR, IR, and other spectroscopic data would aid in its characterization.
Model Reactivity and Reaction Mechanisms: Simulating reaction pathways and transition states can provide a deeper understanding of its reactivity and guide the development of new synthetic methods.
Predictive Toxicology and Bioactivity: The use of Quantitative Structure-Activity Relationship (QSAR) models can help in predicting potential biological activities and toxicological profiles, prioritizing experimental studies.
Ion Mobility Spectrometry Modeling: Advanced techniques can predict analytical properties like the collision cross-section (CCS), which is valuable for its detection and characterization in complex mixtures. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 173.03639 | 131.8 |
| [M+Na]+ | 195.01833 | 140.3 |
| [M-H]- | 171.02183 | 133.0 |
| [M+NH4]+ | 190.06293 | 151.9 |
| [M+K]+ | 210.99227 | 136.3 |
Expanding the Scope of Biochemical Interaction Studies for this compound
While the direct biological role of this compound is not extensively studied, its structure suggests potential for interaction with biological systems. Research has shown that more complex derivatives containing a 4-chlorophenyl group can exhibit significant anti-inflammatory effects. nih.gov
Future research should focus on:
Screening for Bioactivity: The compound and its simple derivatives should be screened against a wide range of biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Anti-inflammatory Potential: Based on findings for related structures, a key area of investigation would be its potential anti-inflammatory properties, possibly through the inhibition of pathways involving cyclooxygenase (COX) or NF-kappa B. nih.gov
Metabolic Fate: Investigating how the compound is metabolized by liver enzymes, such as cytochrome P450 systems, is crucial for understanding its biotransformation and potential for bioaccumulation. healthandenvironment.org
Innovative Non-Clinical Applications of this compound and its Derivatives
Beyond potential biochemical roles, the unique structure of this diol lends itself to several non-clinical applications.
Emerging applications to be explored include:
Chiral Reagents and Building Blocks: The enantiopure forms of the diol can serve as valuable chiral synthons or reagents in asymmetric synthesis, for instance, in the enantioselective hydrolysis of epoxides. biosynth.com
Polymer Chemistry: Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. The incorporation of this compound into polymer chains could impart specific properties such as increased thermal stability or flame retardancy.
Agrochemical Research: Related bis(4-chlorophenyl) structures are active ingredients in acaricides (pesticides). This suggests that derivatives of this compound could be investigated for potential applications in agriculture, although this would require extensive environmental and toxicological assessment.
Comprehensive Environmental Risk Assessment and Remediation Strategies for this compound
The presence of a chlorinated aromatic ring raises concerns about the environmental persistence and potential toxicity of this compound, similar to other chlorinated organic compounds like DDT. healthandenvironment.org A thorough environmental risk assessment is imperative.
Future research in this area should include:
Persistence and Biodegradation Studies: Determining the rate and pathways of its degradation in soil and water is essential. Studies should investigate its susceptibility to microbial degradation (bioremediation) and abiotic degradation processes like photolysis.
Ecotoxicity Assessment: The toxicity of the compound to a range of aquatic and terrestrial organisms needs to be evaluated. Related chlorinated compounds are known to be harmful to aquatic life with long-lasting effects. lgcstandards.com
Bioaccumulation Potential: Research is needed to determine if the compound can accumulate in the tissues of organisms, which could lead to its magnification in the food chain.
Environmental Fate Modeling: Developing models to predict its transport and distribution in various environmental compartments (air, water, soil) is necessary. This includes assessing its potential for leaching into groundwater or uptake by plants. itrcweb.org
Remediation Technologies: For cases of environmental contamination, research into effective remediation strategies is crucial. This could involve advanced oxidation processes, bioremediation techniques, or phytoremediation to remove the compound from contaminated sites.
Q & A
Q. What are the established synthetic routes for enantiomerically pure 1-(4-chlorophenyl)ethane-1,2-diol?
The Sharpless asymmetric dihydroxylation (AD) method is widely used to synthesize enantiomers of this compound. For example, 4-chlorostyrene undergoes AD using AD-α or AD-β conditions to yield (S)- or (R)-1-(4-chlorophenyl)ethane-1,2-diol, respectively. This method leverages chiral ligands and oxidizing agents like OsO4 to achieve high enantiomeric excess (ee) .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) is critical for structural confirmation, particularly to resolve diastereotopic protons in the ethane-1,2-diol moiety. Gas chromatography/mass spectrometry (GC/MS) can validate purity and detect byproducts, while high-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination .
Q. How does the stability of this compound compare to other aryl-substituted ethane-1,2-diols under oxidative conditions?
Stability under alkaline oxidative conditions (e.g., pH 12.0, 70°C) can be assessed using hydroxyl (HO•) and oxyl anion (O•–) radicals. Studies on analogs like 1-(3,4-dimethoxyphenyl)ethane-1,2-diol suggest that electron-withdrawing groups (e.g., Cl) on the aromatic ring may reduce susceptibility to radical attack due to lower electron density .
Q. What animal models are suitable for studying the toxicity of this compound?
Rodent models (e.g., rats) treated with ethane-1,2-diol derivatives (1% in drinking water) are used to mimic nephrotoxicity via calcium oxalate (CaOx) deposition. However, metabolic differences (e.g., bicarbonate levels) between species must be considered to avoid confounding results .
Advanced Research Questions
Q. What is the role of aromatic substituents in the electrochemical degradation of this compound?
Cyclic voltammetry (CV) studies on lignin model compounds (e.g., 1-phenylethane-1,2-diol) reveal that electron-rich aromatic rings (e.g., methoxy-substituted) are more prone to oxidation. The chlorine substituent in this compound may stabilize cation radical intermediates, altering degradation pathways compared to non-halogenated analogs .
Q. How do enantiomers of this compound differ in biological activity or metabolic processing?
Enantiomeric resolution via chiral chromatography or enzymatic assays is necessary to study stereospecific effects. For example, (S)- and (R)-enantiomers may exhibit distinct interactions with alcohol dehydrogenase (ADH), a key enzyme in glycolytic metabolism .
Q. What mechanistic insights exist for the reaction of this compound with oxyl anion (O•–) radicals?
Kinetic studies on structurally similar compounds (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol) indicate that O•– preferentially attacks the C–C bond in the ethane-1,2-diol side chain rather than the aromatic ring. Computational modeling (DFT) can further elucidate bond dissociation energies and transition states .
Q. How can synthetic yields of this compound be optimized under Sharpless AD conditions?
Parameters such as solvent polarity (e.g., tert-butanol/water mixtures), temperature, and ligand-to-osmium ratios significantly influence reaction efficiency. For instance, increased ligand concentration may enhance enantioselectivity but reduce reaction rate due to steric effects .
Q. What are the metabolic byproducts of this compound, and how do they differ from ethylene glycol derivatives?
Metabolites like 4-chlorobenzaldehyde or chlorinated glycolic acid may form via hepatic oxidation. Unlike ethylene glycol, the chlorophenyl group likely reduces renal excretion of oxalate due to increased hydrophobicity, necessitating LC-MS/MS for metabolite profiling .
Q. Can this compound serve as a lignin model compound in studying oxidative depolymerization?
While it lacks the β-O-4 linkage typical of lignin, its stability under alkaline oxidative conditions makes it a candidate for probing side-chain reactivity. Comparative studies with guaiacyl-type models (e.g., 1-(4-methoxyphenyl)ethane-1,2-diol) can highlight substituent effects on bond cleavage .
Methodological Notes
- Synthetic Protocols : Prioritize Sharpless AD for enantioselectivity .
- Analytical Workflows : Combine NMR, GC/MS, and HRMS for comprehensive characterization .
- Toxicity Assays : Use rodent models with CaOx histopathology and metabolic acidosis markers .
- Degradation Studies : Employ CV and radical scavengers (e.g., TEMPO) to probe reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
